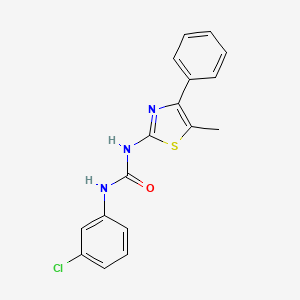![molecular formula C20H16N2O4 B5863676 2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)
2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide, commonly known as NBPF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the benzamide family and is synthesized through a multistep process involving several reagents and catalysts.
Mecanismo De Acción
The mechanism of action of NBPF involves its interaction with target enzymes or proteins. It has been shown to bind to the active site of protein tyrosine phosphatases and inhibit their activity, leading to the modulation of various signaling pathways. NBPF has also been shown to inhibit histone deacetylases, leading to the modulation of gene expression and epigenetic regulation.
Biochemical and Physiological Effects:
NBPF has been shown to have several biochemical and physiological effects, such as the inhibition of enzyme activity, modulation of signaling pathways, and regulation of gene expression. It has been shown to have anticancer activity in vitro and in vivo, making it a potential drug candidate for the treatment of cancer. NBPF has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NBPF in lab experiments include its high purity, stability, and specificity towards target enzymes or proteins. It can be easily synthesized using standard laboratory techniques and is readily available from commercial sources. The limitations of using NBPF in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Careful handling and storage are required to ensure its stability and safety.
Direcciones Futuras
The future directions for NBPF research include the development of new synthetic methods for its preparation, the identification of new target enzymes or proteins, and the optimization of its pharmacological properties. NBPF can also be used as a building block for the synthesis of new functional materials with potential applications in catalysis, sensing, and energy storage. Further studies are needed to fully understand the mechanism of action and the potential therapeutic applications of NBPF.
Métodos De Síntesis
The synthesis of NBPF involves a multistep process that begins with the reaction of 3-nitrobenzyl alcohol with thionyl chloride to form 3-nitrobenzyl chloride. This intermediate is then reacted with N-phenylbenzamide in the presence of triethylamine to form NBPF. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
NBPF has been studied extensively for its potential applications in various fields, such as drug discovery, chemical biology, and materials science. It has been shown to have inhibitory effects on several enzymes, including protein tyrosine phosphatases and histone deacetylases, making it a potential drug candidate for the treatment of cancer and other diseases. NBPF has also been used as a chemical probe to study protein-protein interactions and epigenetic regulation. In materials science, NBPF has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.
Propiedades
IUPAC Name |
2-[(3-nitrophenyl)methoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(21-16-8-2-1-3-9-16)18-11-4-5-12-19(18)26-14-15-7-6-10-17(13-15)22(24)25/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSNFGDBPDCBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)

![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)


![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)
